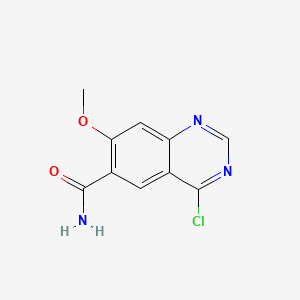![molecular formula C13H21N5 B8250076 6-(1'-Methyl-1H,1'H-[2,2'-biimidazol]-1-yl)hexan-1-amine](/img/structure/B8250076.png)
6-(1'-Methyl-1H,1'H-[2,2'-biimidazol]-1-yl)hexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1’-Methyl-1H,1’H-[2,2’-biimidazol]-1-yl)hexan-1-amine is a compound that features a biimidazole core structure with a hexylamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1’-Methyl-1H,1’H-[2,2’-biimidazol]-1-yl)hexan-1-amine typically involves the following steps:
Formation of the Biimidazole Core: The biimidazole core can be synthesized through a cyclization reaction involving appropriate precursors such as 1,2-diketones and ammonium acetate under microwave-assisted conditions.
Attachment of the Hexylamine Side Chain: The hexylamine side chain can be introduced through nucleophilic substitution reactions, where the biimidazole core is reacted with hexylamine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvents, and controlled reaction conditions to facilitate large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-(1’-Methyl-1H,1’H-[2,2’-biimidazol]-1-yl)hexan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the biimidazole core.
Reduction: Reduced forms of the biimidazole core.
Substitution: Alkylated derivatives of the hexylamine side chain.
Scientific Research Applications
6-(1’-Methyl-1H,1’H-[2,2’-biimidazol]-1-yl)hexan-1-amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 6-(1’-Methyl-1H,1’H-[2,2’-biimidazol]-1-yl)hexan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The biimidazole core can coordinate with metal ions, influencing various biochemical pathways. The hexylamine side chain may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
1H,1’H-2,2’-Biimidazole: A simpler biimidazole compound without the hexylamine side chain.
1,1’-Dimethyl-1H,1’H-2,2’-biimidazole: A biimidazole compound with methyl groups instead of a hexylamine side chain.
Uniqueness
6-(1’-Methyl-1H,1’H-[2,2’-biimidazol]-1-yl)hexan-1-amine is unique due to the presence of the hexylamine side chain, which imparts distinct chemical and biological properties. This side chain enhances the compound’s solubility, reactivity, and potential bioactivity compared to its simpler counterparts.
Properties
IUPAC Name |
6-[2-(1-methylimidazol-2-yl)imidazol-1-yl]hexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5/c1-17-10-7-15-12(17)13-16-8-11-18(13)9-5-3-2-4-6-14/h7-8,10-11H,2-6,9,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UETSKFWPRDLPLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2=NC=CN2CCCCCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

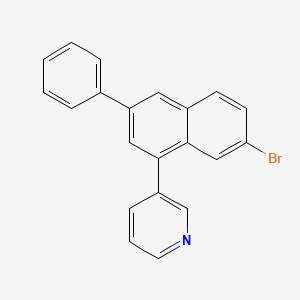
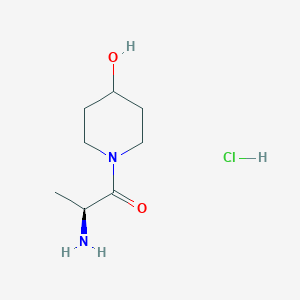
![7-Chloro-1-phenyldibenzo[b,d]furan](/img/structure/B8250008.png)
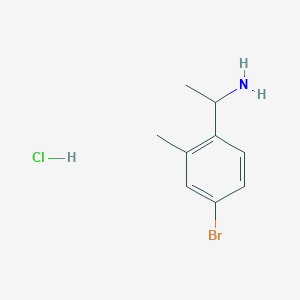
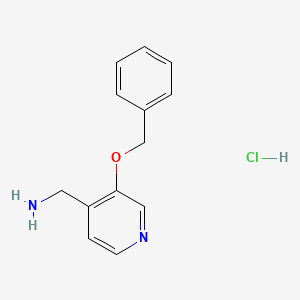
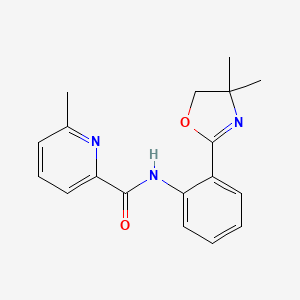
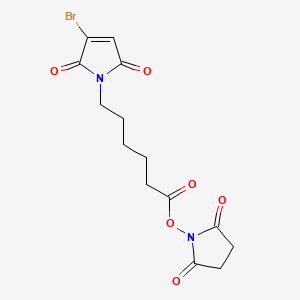
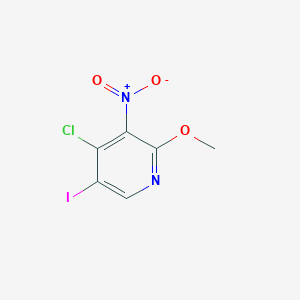
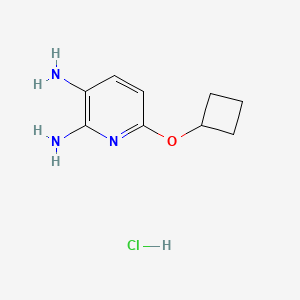
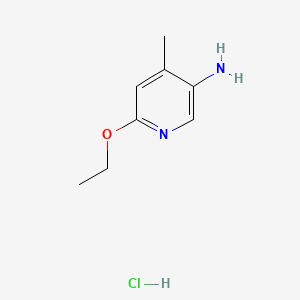
![(S)-3,5-Bis(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B8250070.png)
